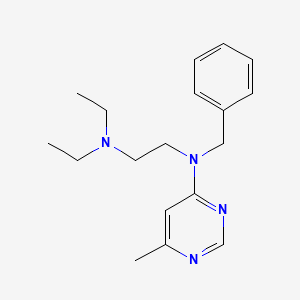
Pyrimidine, 4-(benzyl(2-(diethylamino)ethyl)amino)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 4-(benzyl(2-(diethylamino)ethyl)amino)-6-methyl- is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a benzyl group, a diethylaminoethyl group, and a methyl group attached to the pyrimidine ring. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties .
Preparation Methods
The synthesis of pyrimidine derivatives typically involves the annulation of amidines with ketones under catalytic conditions. For instance, a common method involves the use of 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under copper catalysis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Pyrimidine, 4-(benzyl(2-(diethylamino)ethyl)amino)-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Annulation: The compound can undergo annulation reactions to form fused pyrimidine derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pyrimidine, 4-(benzyl(2-(diethylamino)ethyl)amino)-6-methyl- involves its interaction with specific molecular targets. For instance, pyrimidine derivatives are known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . This inhibition can lead to the suppression of cancer cell proliferation and the modulation of inflammatory responses.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- Pyrido[2,3-d]pyrimidines
- Pyrazolo[3,4-d]pyrimidines
- Quinazolines
- Thieno[2,3-d]pyrimidines
Compared to these compounds, pyrimidine, 4-(benzyl(2-(diethylamino)ethyl)amino)-6-methyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and synthetic versatility.
Properties
CAS No. |
109397-74-2 |
|---|---|
Molecular Formula |
C18H26N4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N'-benzyl-N,N-diethyl-N'-(6-methylpyrimidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H26N4/c1-4-21(5-2)11-12-22(14-17-9-7-6-8-10-17)18-13-16(3)19-15-20-18/h6-10,13,15H,4-5,11-12,14H2,1-3H3 |
InChI Key |
KWNAOVXAOOUNSF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(CC1=CC=CC=C1)C2=NC=NC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















